molecular formula C7H9N3O3S B11438058 Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate

Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate

Cat. No.: B11438058
M. Wt: 215.23 g/mol
InChI Key: NYFWKBKBLYBSIQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Carbamoylation: The methylcarbamoyl group is introduced via carbamoylation reactions, often using methyl isocyanate as the carbamoylating agent.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole ring positions.

    Reduction: Reduction reactions can target the carbamoyl and ester groups, converting them to their respective alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include nitroso and nitro derivatives.

    Reduction: Alcohol derivatives of the carbamoyl and ester groups.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Methyl 4-amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylate
  • Methyl 4-amino-3-(propylcarbamoyl)-1,2-thiazole-5-carboxylate

Comparison:

  • Uniqueness: Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
  • Differences: The length and nature of the carbamoyl group can significantly affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C7H9N3O3S/c1-9-6(11)4-3(8)5(14-10-4)7(12)13-2/h8H2,1-2H3,(H,9,11)

InChI Key

NYFWKBKBLYBSIQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)OC

Origin of Product

United States

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